Suc-Leu-Tyr-AMC

Descripción general

Descripción

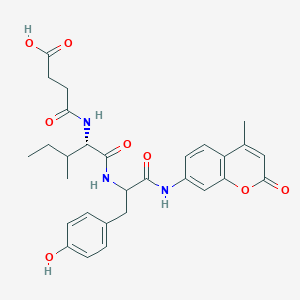

Suc-Leu-Tyr-AMC, también conocido como N-(3-carboxi-1-oxopropil)-L-leucil-N-(4-metil-2-oxo-2H-1-benzopiran-7-il)-L-tirosinamida, es un sustrato fluorogénico utilizado principalmente en investigación bioquímica. Es un sustrato para calpaína I y II, así como para papaína, que son proteasas de cisteína. Este compuesto se utiliza para medir la actividad peptidasa similar a la quimotripsina del proteasoma 20S .

Aplicaciones Científicas De Investigación

Suc-Leu-Tyr-AMC is widely used in scientific research due to its properties as a fluorogenic substrate. Some of its applications include:

Mecanismo De Acción

Suc-Leu-Tyr-AMC ejerce sus efectos al servir como sustrato para proteasas específicas. Tras la escisión enzimática, el compuesto libera 7-amino-4-metilcumarina (AMC), que fluoresce y permite la cuantificación de la actividad proteasa. Los objetivos moleculares incluyen la calpaína I y II, y la papaína, que están implicadas en varios procesos celulares como la apoptosis y la degradación de proteínas .

Análisis Bioquímico

Biochemical Properties

Suc-Leu-Tyr-AMC plays a significant role in biochemical reactions. It interacts with enzymes such as calpain I and II, and papain, another cysteine protease . The nature of these interactions involves the hydrolysis of this compound by these enzymes, releasing a highly fluorescent 7-amino-4-methylcoumarin (AMC) part .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by serving as a substrate for proteasomal enzymatic activity. This activity is crucial for the degradation of intracellular proteins, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves its cleavage by specific enzymes. For instance, calpain I and II hydrolyze this compound, releasing the AMC part . This process is crucial for the measurement of the chymotrypsin-like peptidase activity of the 20S proteasome .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. It interacts with enzymes such as calpain I and II, and papain, which are crucial components of these pathways .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the location of the enzymes it interacts with. As a substrate for proteasomal enzymatic activity, it may be localized to the proteasome, which is present in the nucleus and the cytoplasm of cells .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Suc-Leu-Tyr-AMC implica el acoplamiento de N-succinil-L-leucina y L-tirosina con 7-amino-4-metilcumarina. La reacción suele tener lugar en presencia de agentes de acoplamiento como diciclohexilcarbodiimida (DCC) y N-hidroxisuccinimida (NHS) en un disolvente orgánico como la dimetilformamida (DMF). Las condiciones de reacción se controlan cuidadosamente para garantizar la formación del producto deseado .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de sintetizadores de péptidos automatizados para garantizar un alto rendimiento y pureza. El producto se purifica posteriormente utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) y se caracteriza mediante espectrometría de masas y resonancia magnética nuclear (RMN) .

Análisis De Reacciones Químicas

Tipos de Reacciones

Suc-Leu-Tyr-AMC experimenta principalmente reacciones de hidrólisis catalizadas por proteasas. La hidrólisis del enlace peptídico-7-amino libera la parte 7-amino-4-metilcumarina (AMC), que es altamente fluorescente .

Reactivos y Condiciones Comunes

Reactivos: Proteasas como la calpaína I, la calpaína II y la papaína.

Condiciones: Las reacciones suelen llevarse a cabo en soluciones tamponadas a pH y temperatura fisiológicos.

Productos Principales

El producto principal formado por la hidrólisis de this compound es la 7-amino-4-metilcumarina (AMC), que exhibe una fuerte fluorescencia y se utiliza para cuantificar la actividad proteasa .

Aplicaciones en Investigación Científica

This compound se utiliza ampliamente en investigación científica debido a sus propiedades como sustrato fluorogénico. Algunas de sus aplicaciones incluyen:

Comparación Con Compuestos Similares

Compuestos Similares

Suc-Leu-Leu-Val-Tyr-AMC: Otro sustrato fluorogénico utilizado para aplicaciones similares, pero con una secuencia peptídica diferente.

Cbz-Leu-Leu-Leu-AMC: Un sustrato para ensayos de actividad del proteasoma con un grupo protector diferente.

Unicidad

Suc-Leu-Tyr-AMC es único debido a su secuencia peptídica específica y su capacidad para servir como sustrato para múltiples proteasas. Su alta sensibilidad y especificidad lo convierten en una herramienta valiosa en la investigación bioquímica y médica .

Propiedades

IUPAC Name |

4-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33N3O8/c1-16(2)12-22(31-25(34)10-11-26(35)36)29(39)32-23(14-18-4-7-20(33)8-5-18)28(38)30-19-6-9-21-17(3)13-27(37)40-24(21)15-19/h4-9,13,15-16,22-23,33H,10-12,14H2,1-3H3,(H,30,38)(H,31,34)(H,32,39)(H,35,36)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYLNECMTVNMSO-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94367-20-1 | |

| Record name | N-(3-Carboxy-1-oxopropyl)-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-tyrosinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94367-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

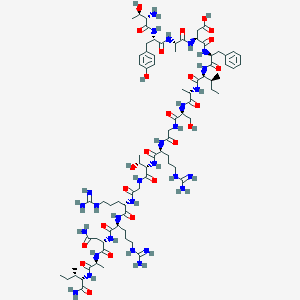

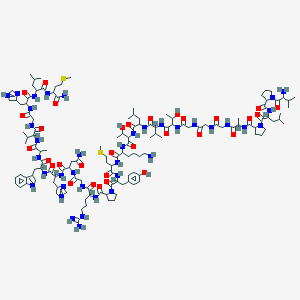

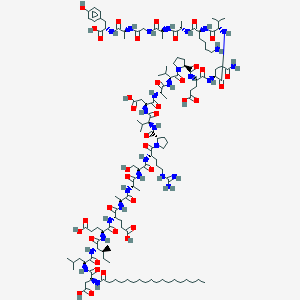

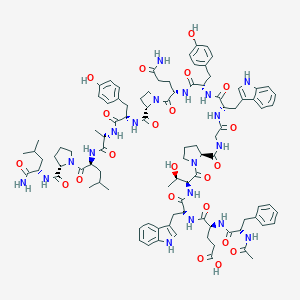

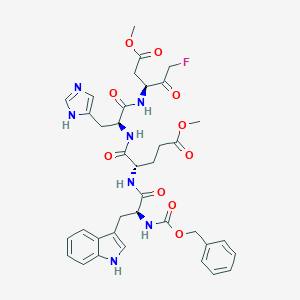

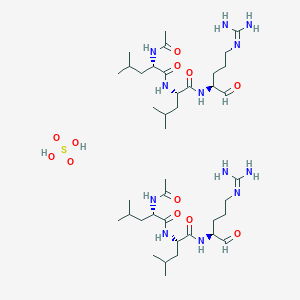

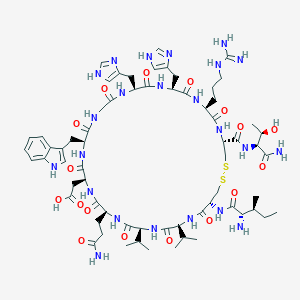

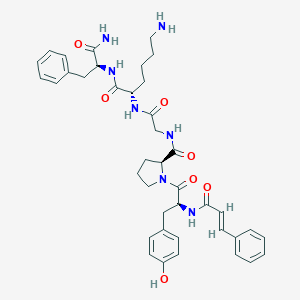

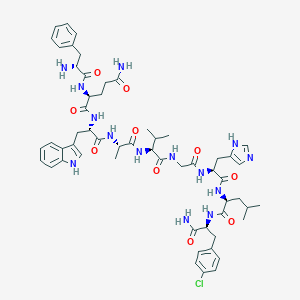

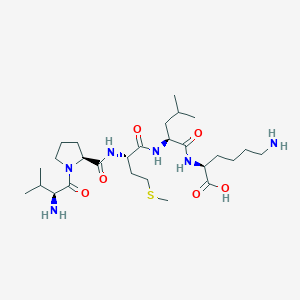

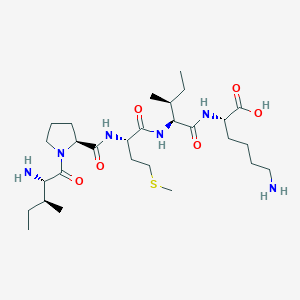

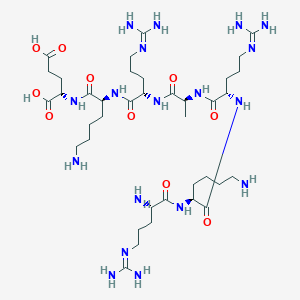

Feasible Synthetic Routes

Q1: The research mentions "Suc-LY-AMC" and "Suc-Leu-Tyr-AMC" interchangeably. Are these the same compound?

A1: Yes, "Suc-LY-AMC" and "this compound" both refer to the same compound: N-succinyl-Leu-Tyr-7-amidomethylcoumarin. "LY" is a shorthand notation for the amino acids Leucine (L) and Tyrosine (Y) within the peptide sequence.

Q2: The papers discuss a bacterial protease called ClpP. How is Suc-LY-AMC used to study ClpP?

A3: ClpP is a protease found in bacteria, and its activity can be modulated by various factors. Suc-LY-AMC has been used as a tool to measure the activity of ClpP under different conditions. For example, researchers have used Suc-LY-AMC to study how the binding of small molecules, such as acyldepsipeptide antibiotics (ADEPs), affects ClpP activity. [, ] By measuring the rate of Suc-LY-AMC cleavage in the presence and absence of these molecules, researchers can gain insights into the mechanism of ClpP regulation.

Q3: One of the papers focuses on tamarixetin, a flavonoid compound, and its interaction with ClpP. What role does Suc-LY-AMC play in this research?

A4: The study investigating tamarixetin utilized Suc-LY-AMC to assess the compound's inhibitory effect on the ClpP protease. [] By measuring the rate of Suc-LY-AMC cleavage in the presence of varying concentrations of tamarixetin, researchers were able to determine the IC50 value, a measure of the compound's potency in inhibiting ClpP activity. This study identified tamarixetin as a potential inhibitor of ClpP, suggesting its potential as a starting point for developing new antibacterial agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.